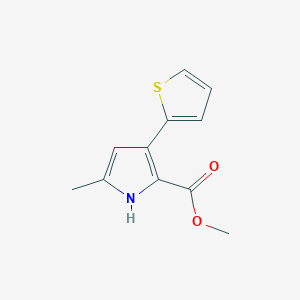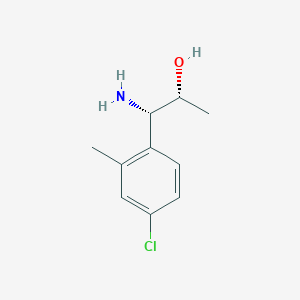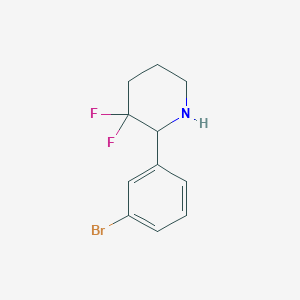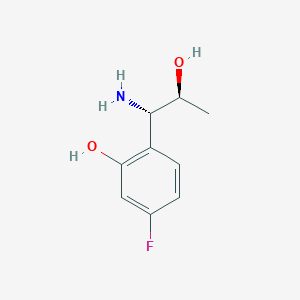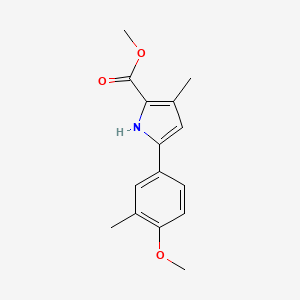
3-Bromo-4-chloro-5-methoxybenzoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-methoxybenzoylchloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, featuring bromine, chlorine, and methoxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-methoxybenzoylchloride typically involves the chlorination and bromination of 5-methoxybenzoyl chloride. The process can be summarized as follows:
Starting Material: 5-Methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the bromination and chlorination reactions.
Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize costs and environmental impact.
Purification: Purification of the final product through distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-chloro-5-methoxybenzoylchloride undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Oxidation reactions to form corresponding acids or reduction reactions to form alcohols.
Coupling Reactions: Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling: Palladium catalysts (Pd) with boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of substituted benzoyl chlorides.
Oxidation: Formation of 3-Bromo-4-chloro-5-methoxybenzoic acid.
Reduction: Formation of 3-Bromo-4-chloro-5-methoxybenzyl alcohol.
Coupling: Formation of biaryl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-5-methoxybenzoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing groups (bromine and chlorine), making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxybenzonitrile
Uniqueness
3-Bromo-4-chloro-5-methoxybenzoylchloride is unique due to the combination of bromine, chlorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine allows for selective substitution reactions, while the methoxy group can influence the electronic properties of the molecule.
Eigenschaften
Molekularformel |
C8H5BrCl2O2 |
|---|---|
Molekulargewicht |
283.93 g/mol |
IUPAC-Name |
3-bromo-4-chloro-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3 |
InChI-Schlüssel |
PFKGPULDMGLKFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


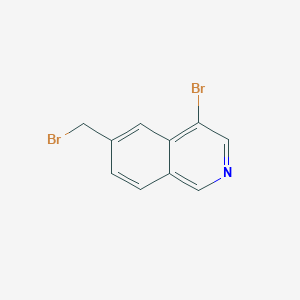

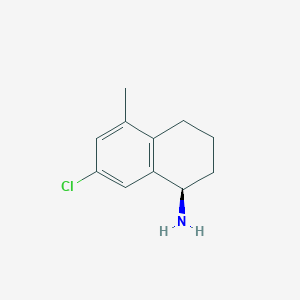

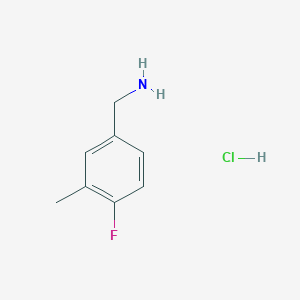
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)

